Sumatrol
CAS No.: 82-10-0
Cat. No.: VC21345361
Molecular Formula: C23H22O7
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 82-10-0 |
---|---|
Molecular Formula | C23H22O7 |
Molecular Weight | 410.4 g/mol |
IUPAC Name | (1S,6R,13S)-10-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |
Standard InChI | InChI=1S/C23H22O7/c1-10(2)14-6-12-16(29-14)7-13(24)21-22(25)20-11-5-17(26-3)18(27-4)8-15(11)28-9-19(20)30-23(12)21/h5,7-8,14,19-20,24H,1,6,9H2,2-4H3/t14-,19-,20+/m1/s1 |
Standard InChI Key | ZPEHYKMRUBEPSQ-XMCHAPAWSA-N |
Isomeric SMILES | CC(=C)[C@H]1CC2=C(O1)C=C(C3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC)O |
SMILES | CC(=C)C1CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O |
Canonical SMILES | CC(=C)C1CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O |
Melting Point | 195.0 °C |
Structural Characterization
Absolute Configuration Determination
Modern spectroscopic and crystallographic techniques have provided definitive insights into the structural properties of sumatrol. Recent research has established that (−)-sumatrol possesses the absolute configuration (6aS,12aS,2''R), which was confirmed through multiple analytical methods . This stereochemical arrangement is critical to understanding its biological activity and structure-function relationships.
Spectroscopic Properties
The electronic circular dichroism (ECD) spectrum of (−)-sumatrol reveals characteristic features with specific values at 215 nm (−2.54), 241 nm (+2.01), 287 nm (−2.14), and 346 nm (+2.55) . These spectroscopic fingerprints are essential for confirming the compound's identity and stereochemical configuration.
Additional physical properties include a specific rotation value of [α]D25 −65 (c 1, MeOH), which contrasts with the historical measurement of [α]D20 −182 (c 2.84, benzene) reported by Crombie and Peace in 1961 . This difference in optical rotation values may be attributed to variations in solvent systems and measurement conditions.
Crystallographic Analysis
Natural Sources
Botanical Distribution
Sumatrol has been isolated from multiple plant species across different taxonomic families. Its first isolation was from Derris malaccensis var. sarawakensis , a plant species known for containing bioactive rotenoids and isoflavonoids. Subsequently, in 1988, Garcez and colleagues isolated (−)-sumatrol from the roots of Dahlstedtia pinnata , demonstrating the compound's presence across different plant genera.
Chemotaxonomic Significance
The presence of sumatrol in multiple plant species of the Fabaceae family suggests potential chemotaxonomic significance. Rotenoids like sumatrol are characteristic secondary metabolites in leguminous plants and may serve as chemical markers for botanical classification and evolutionary relationships.
Biological Activities
α-Amylase Inhibition
In addition to α-glucosidase inhibition, sumatrol has been evaluated for α-amylase inhibitory properties. At the tested concentrations, sumatrol showed a relatively weak inhibition rate of 25.3 ± 0.8% and was classified as "inactive" in terms of α-amylase inhibition , indicating its limited potential as an α-amylase inhibitor.
Comparative Analysis of Enzyme Inhibition
The following table provides a comparative analysis of sumatrol's enzyme inhibitory activities relative to structurally related compounds:
Compound | α-Glucosidase Inhibition | α-Amylase Inhibition | ||
---|---|---|---|---|
Inhibition Rate (%) | IC50 (μM) | Inhibition Rate (%) | IC50 (μM) | |
(−)-Sumatrol (6) | 50.7 ± 0.3 | 251.9 ± 0.6 | 25.3 ± 0.8 | Inactive |
6a,12a-Dehydro-α-toxicarol (1) | 95.4 ± 1.3 | 95.8 ± 0.3 | 36.6 ± 0.3 | Inactive |
(+)-(6aR,12aR)-Millettiapachycarpin (3) | 99.4 ± 0.3 | 65.2 ± 0.4 | 76.4 ± 0.7 | 116.9 ± 0.8 |
12a-Hydroxy-α-toxicarol (4) | 87.8 ± 0.2 | 77.4 ± 0.9 | 76.0 ± 2.2 | 106.9 ± 0.2 |
(+)-α-Toxicarol (5) | 99.2 ± 0.2 | 70.8 ± 1.1 | 41.6 ± 0.4 | Inactive |
This comparative data highlights that among the tested rotenoids, sumatrol demonstrates the weakest inhibitory activity against both enzymes , suggesting that structural features present in other rotenoids but absent or modified in sumatrol may be critical for optimal enzyme inhibition.
Molecular Docking Studies
Binding Affinity and Interactions
Molecular docking simulations have provided insights into the interaction between sumatrol and target enzymes. Sumatrol exhibited a binding affinity (ΔG) of −7.75 kcal/mol when docked with α-glucosidase . This value is relatively lower than other structurally related compounds, correlating with its observed weaker inhibitory activity.
Structure-Activity Relationship Analysis
The following table summarizes the binding characteristics of sumatrol compared to structurally related compounds:
Compound | Binding Affinity ΔG (kcal/mol) | Hydrophilic Interactions | Hydrophobic Interactions |
---|---|---|---|
(−)-Sumatrol (6) | −7.75 | Non-interaction | Asp203, Arg526, Phe575, His600, Tyr299, Ile364, Trp441, Met444 |
6a,12a-Dehydro-α-toxicarol (1) | −7.77 | Asp203, Asp474, Ser448, Asn449 | Phe575, Tyr299, Trp406, Met444, Asp203, Asp474 |
(+)-(6aR,12aR)-Millettiapachycarpin (3) | −8.64 | Met444 | Trp406, Gln603, Tyr299, Gly602, Phe575, His600, Trp441, Asp327 |
12a-Hydroxy-α-toxicarol (4) | −8.35 | Asp203, Asp474, Thr205 | Phe575, Tyr299, Trp406, Met444 |
(+)-α-Toxicarol (5) | −8.21 | Asp203, Asp542, Arg202, Tyr299 | Phe575, His600, Try299, Ile328, Trp441, Met444, Trp406 |
This comparative analysis reveals that sumatrol's lack of significant hydrophilic interactions with the enzyme's active site may contribute to its relatively weak inhibitory activity . The absence of hydrogen bonding, particularly with key residues like Asp203, Asp474, and Thr205 that are engaged by more potent inhibitors, appears to be a critical factor in sumatrol's lower inhibitory potency.
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